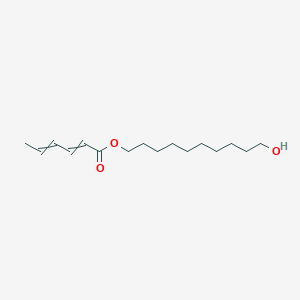
10-Hydroxydecyl hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxydecyl hexa-2,4-dienoate is an organic compound with the molecular formula C16H28O3. It contains a hydroxyl group, an ester group, and a conjugated diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydecyl hexa-2,4-dienoate typically involves the esterification of 10-hydroxydecanoic acid with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxydecyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxodecyl hexa-2,4-dienoate or 10-carboxydecyl hexa-2,4-dienoate.
Reduction: Formation of 10-hydroxydecyl hexa-2,4-dienol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
10-Hydroxydecyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Hydroxydecyl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-dienoic acid: A precursor in the synthesis of 10-Hydroxydecyl hexa-2,4-dienoate.
10-Hydroxydecanoic acid: Another precursor used in the synthesis.
Sorbic acid: A structurally similar compound with antimicrobial properties
Uniqueness
This compound is unique due to its combination of a hydroxyl group, ester group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
137794-51-5 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
10-hydroxydecyl hexa-2,4-dienoate |
InChI |
InChI=1S/C16H28O3/c1-2-3-10-13-16(18)19-15-12-9-7-5-4-6-8-11-14-17/h2-3,10,13,17H,4-9,11-12,14-15H2,1H3 |
Clé InChI |
WAIKLHOTJPOVOT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)OCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


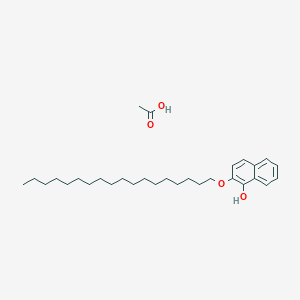

![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
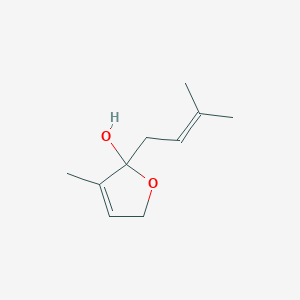
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
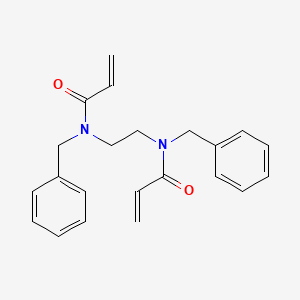
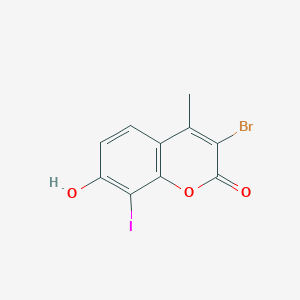
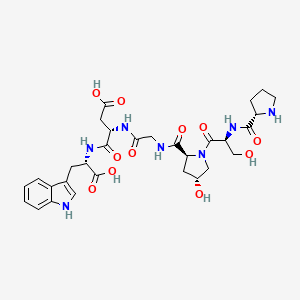
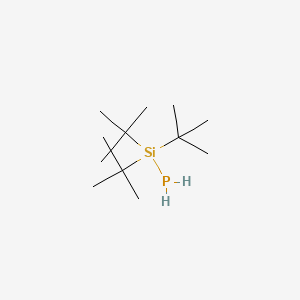
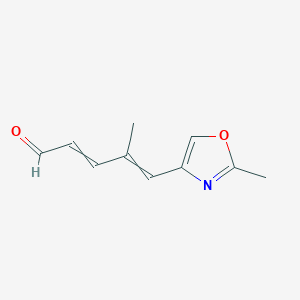
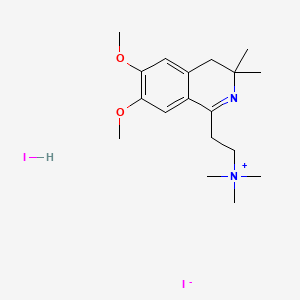
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
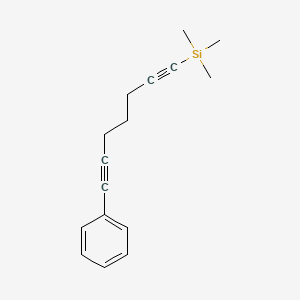
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
